beta-Cyclocitral-d5
Overview
Description
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . It has been found in a variety of organisms including plants, cyanobacteria, fungi, and animals . It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants .
Synthesis Analysis
The synthesis of beta-Cyclocitral-d5 involves the cyclization of citral anil with 95% sulfuric acid . The formation of beta-Cyclocitral-d5 can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For beta-Cyclocitral-d5 to form, the cleavage of C7-C8 double bonds are needed .Molecular Structure Analysis
The molecular formula of beta-Cyclocitral-d5 is C10H16O . Its molecular weight is 157.26 g/mol . The InChIKey of beta-Cyclocitral-d5 is MOQGCGNUWBPGTQ-RPIBLTHZSA-N .Chemical Reactions Analysis
Beta-Cyclocitral-d5 is derived from singlet oxygen 1 O 2 invasion, and is present in higher amounts during the chemical reactions in photosynthesis performing cells . Poly-unsaturated fatty acid oxidation is found to function as a co-substrate for performing enzymatic activities .Physical And Chemical Properties Analysis
Beta-Cyclocitral-d5 has a molecular weight of 157.26 g/mol . It has a topological polar surface area of 17.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Comprehensive Summary of Applications
a. Stress Signaling and Tolerance Enhancement
β-Cyclocitral-d5 acts as a stress signal in plants, accumulating under adverse ecological conditions. It enhances plants’ resistance against abiotic stresses such as drought, salinity, and extreme temperatures. Researchers have found that β-cyclocitral-d5 regulates nuclear gene expression through several signaling pathways, ultimately leading to stress tolerance .
b. Photosynthetic Rate Enhancement
β-Cyclocitral-d5 has been implicated in improving photosynthetic efficiency . By modulating gene expression related to photosynthesis, it can enhance the overall photosynthetic rate in plants. This property makes it valuable for crop improvement and sustainable agriculture .
Summary of Results and Quantitative Data
Researchers have observed the following outcomes:
Safety And Hazards
Future Directions
Beta-Cyclocitral-d5 has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . It could be a valuable tool to shield crops from environmental stress .
properties
IUPAC Name |
3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486726 | |
Record name | Pentadeuterio-|A-cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyclocitral-d5 | |
CAS RN |
78995-98-9 | |
Record name | Pentadeuterio-|A-cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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